2-(7-fluoro-1H-indol-3-yl)acetic acid
Overview
Description
2-(7-Fluoro-1H-indol-3-yl)acetic acid is a derivative of indole, a significant heterocyclic system found in various natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The addition of a fluorine atom at the 7th position of the indole ring enhances its biological activity and stability.
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that leads to a variety of biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
The indole nucleus in 2-(7-fluoro-1H-indol-3-yl)acetic acid is known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
They can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Indole derivatives are known to interact with various enzymes and cofactors and can affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(7-fluoro-1H-indol-3-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 7-fluoroindole.
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-(7-Fluoro-1H-indol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2 and 3 positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
2-(7-Fluoro-1H-indol-3-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features but lacks the fluorine atom.
5-Fluoroindole-3-acetic acid: Another fluorinated indole derivative with different substitution patterns.
Uniqueness: 2-(7-Fluoro-1H-indol-3-yl)acetic acid is unique due to the presence of the fluorine atom at the 7th position, which enhances its biological activity and stability compared to other indole derivatives .
Properties
IUPAC Name |
2-(7-fluoro-1H-indol-3-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c11-8-3-1-2-7-6(4-9(13)14)5-12-10(7)8/h1-3,5,12H,4H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXEHCUNCVQVBQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NC=C2CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626082 | |
Record name | (7-Fluoro-1H-indol-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00626082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170893-02-4 | |
Record name | (7-Fluoro-1H-indol-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00626082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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